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molecular formula C7H8ClNO3S B8759123 (2-Chloropyridin-4-yl)methyl methanesulfonate CAS No. 680569-47-5

(2-Chloropyridin-4-yl)methyl methanesulfonate

Cat. No. B8759123
M. Wt: 221.66 g/mol
InChI Key: VJYPONLIUKSFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06759428B2

Procedure details

To a 0° C. solution of (2-chloro-pyridin-4-yl)-methanol (2.00 g, 13 mmol) (prepared from the corresponding carboxylic acid according to the procedure in U.S. Pat. No. 6,218,537), ethyl acetate (30 mL) and triethylamine (2.9 mL, 21 mmol) was added drop wise methansulfonyl chloride (1.4 mL, 18 mmol). The solution was stirred for 10 minutes and then water (5 mL) was added. The reaction mixture was extracted with three 30 mL portions of ethyl acetate, the organics combined and washed with water (30 mL) and brine (30 mL), dried on sodium sulfate, and concentrated to a crude oil. Pentane was added to the residue and stirred at 0° C. The precipitate was collected and dried in vacuo to give methanesulfonic acid 2-chloro-pyridin-4-ylmethyl ester (3.09 g, 100%).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8][OH:9])[CH:5]=[CH:4][N:3]=1.C(OCC)(=O)C.C(N(CC)CC)C.[CH3:23][S:24](Cl)(=[O:26])=[O:25]>O>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8][O:9][S:24]([CH3:23])(=[O:26])=[O:25])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)CO
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
2.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.4 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with three 30 mL portions of ethyl acetate
WASH
Type
WASH
Details
washed with water (30 mL) and brine (30 mL)
CUSTOM
Type
CUSTOM
Details
dried on sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a crude oil
ADDITION
Type
ADDITION
Details
Pentane was added to the residue
STIRRING
Type
STIRRING
Details
stirred at 0° C
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=NC=CC(=C1)COS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.09 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 107.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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